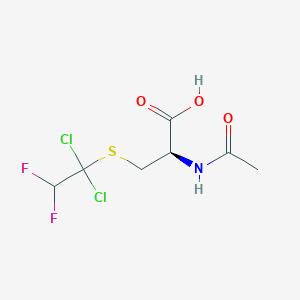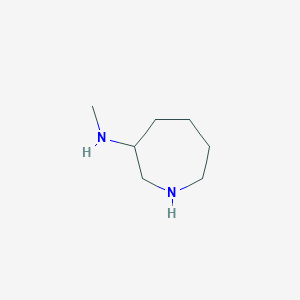
3-氯喹啉-8-羧酸
描述
3-Chloroquinoline-8-carboxylic acid is a chemical compound with the CAS Number: 125300-42-7 . It has a molecular weight of 207.62 and its IUPAC name is 3-chloroquinoline-8-carboxylic acid . It is a solid substance that should be stored in a dark place, sealed in dry, at room temperature .
Molecular Structure Analysis
The InChI code for 3-Chloroquinoline-8-carboxylic acid is 1S/C10H6ClNO2/c11-7-4-6-2-1-3-8 (10 (13)14)9 (6)12-5-7/h1-5H, (H,13,14) . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
3-Chloroquinoline-8-carboxylic acid is a solid substance . It should be stored in a dark place, sealed in dry, at room temperature .
科学研究应用
Organic Synthesis
Carboxylic acids, like 3-Chloroquinoline-8-carboxylic acid, are versatile organic compounds used in various areas such as organic synthesis . They are active in organic reactions, such as substitution, elimination, oxidation, coupling, etc .
Nanotechnology
In nanotechnology, carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures . For example, organic carboxylic acids have been reported to assist the surface modification of multiple wall carbon nanotubes (MWCNTs) by ultrasonic radiation, with applications in the production of polymer nanomaterials .
Polymers
In the area of polymers, carboxylic acids present applications such as monomers, additives, catalysts, etc . They play a key role in the modification of synthetic or natural polymers .
Proteomics Research
3-Chloroquinoline-8-carboxylic acid is a chlorinated quinoline used for proteomics research . It’s a compound with a molecular weight of 207.61 and a molecular formula of C10H6ClNO2 .
Drug Design
Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity . Functionalized quinoline motifs have shown substantial efficacies for future drug development .
Microbial Metabolism
3-Chloroquinoline-8-carboxylic acid has been reported to be degraded by Pseudomonas spec. EK III . This suggests potential applications in bioremediation or microbial metabolism studies .
安全和危害
未来方向
Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development . They have been found to have antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities . Therefore, the future directions for 3-Chloroquinoline-8-carboxylic acid could involve further exploration of its potential biological and pharmaceutical activities.
作用机制
Target of Action
3-Chloroquinoline-8-carboxylic acid is primarily targeted by certain bacteria, such as Pseudomonas spec. EK III . These bacteria have been isolated with the ability to use 3-chloroquinoline-8-carboxylic acid as their sole source of carbon and energy .
Mode of Action
EK III . The bacteria’s interaction with the compound results in its degradation .
Biochemical Pathways
The degradation of 3-Chloroquinoline-8-carboxylic acid by Pseudomonas spec. EK III involves several biochemical pathways . Two metabolites of the degradation pathway have been isolated and identified . The first metabolite was 3-(3-carboxy-3-oxopropenyl)-2-hydroxy-5-chloropyridine, the meta-cleavage product of 3-chloro-7,8-dihydroxyquinoline .
Result of Action
The primary result of the action of 3-Chloroquinoline-8-carboxylic acid is its degradation by Pseudomonas spec. EK III . This degradation process results in the formation of specific metabolites . .
Action Environment
The action of 3-Chloroquinoline-8-carboxylic acid is influenced by environmental factors. For instance, the compound’s degradation by Pseudomonas spec. EK III occurs in specific environmental conditions . .
属性
IUPAC Name |
3-chloroquinoline-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-7-4-6-2-1-3-8(10(13)14)9(6)12-5-7/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCZIOIUHRRMLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10154725 | |
| Record name | 3-Chloroquinoline-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10154725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloroquinoline-8-carboxylic acid | |
CAS RN |
125300-42-7 | |
| Record name | 3-Chloroquinoline-8-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125300427 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chloroquinoline-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10154725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What happens when Pseudomonas species EK III bacteria are exposed to 3-chloroquinoline-8-carboxylic acid?
A1: Pseudomonas species EK III bacteria can utilize 3-chloroquinoline-8-carboxylic acid as their sole source of carbon and energy []. This means they can break it down to obtain the nutrients needed for growth and survival. The degradation process leads to the formation of two identifiable metabolites:
- 3-(3-carboxy-3-oxopropenyl)-2-hydroxy-5-chloropyridine: This compound is formed through a meta-cleavage reaction on 3-chloro-7,8-dihydroxyquinoline, an intermediate in the degradation pathway [].
- 5-Chloro-2-hydroxynicotinic acid: This is the second metabolite produced, but it appears that Pseudomonas species EK III cannot further degrade this compound [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



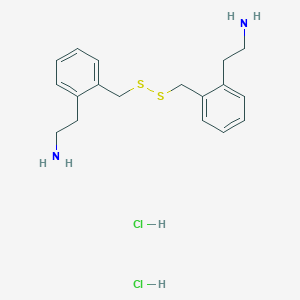
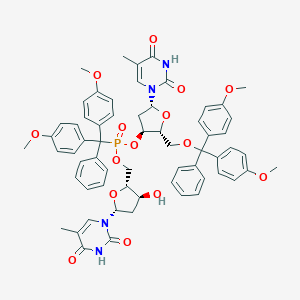
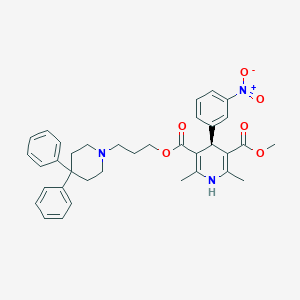
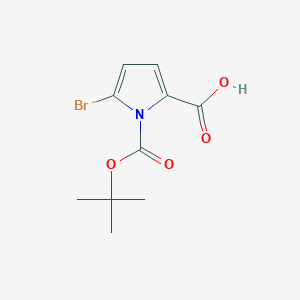




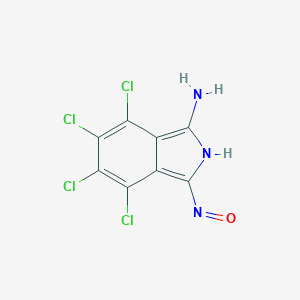
![[(2R)-2-decanoyloxy-3-octadecanoyloxypropyl] 3-(trimethylazaniumyl)propyl phosphate](/img/structure/B55170.png)
